molecular formula C13H8ClF4NO2S B1666569 Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro- CAS No. 91308-60-0

Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-

Cat. No. B1666569
CAS RN: 91308-60-0
M. Wt: 353.72 g/mol
InChI Key: UPZDCPCLINOSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro- is a bioactive chemical.

Scientific Research Applications

  • Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with trifluoromethylphenyl groups, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is significant in neuroscience due to its role in producing neuroactive metabolites. These compounds have potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Synthesis of Novel N-substituted Phenyl Benzenesulfonylureas : A study describes the synthesis of novel compounds involving 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds were characterized by various spectroscopic techniques, suggesting potential applications in diverse areas of chemistry and possibly pharmacology (Ta-n, 2015).

  • PPARγ Partial Agonists : Research into the complex binding modes of certain benzenesulfonamide derivatives has revealed their potential as partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). This is significant for understanding the molecular basis of certain metabolic disorders (Hughes et al., 2016).

  • Nonsteroidal Progesterone Receptor Antagonists : N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds have potential applications in treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

  • Synthesis and Antitumor Activity : A study synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. This research offers insights into the development of novel cancer therapies (Sławiński & Brzozowski, 2006).

  • Sulfonamide Hybrid Schiff Bases : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized for their biological potential, including enzyme inhibition and antioxidant activity (Kausar et al., 2019).

properties

CAS RN

91308-60-0

Product Name

Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-

Molecular Formula

C13H8ClF4NO2S

Molecular Weight

353.72 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H8ClF4NO2S/c14-12-6-3-9(7-11(12)13(16,17)18)19-22(20,21)10-4-1-8(15)2-5-10/h1-7,19H

InChI Key

UPZDCPCLINOSEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Appearance

Solid powder

Other CAS RN

91308-60-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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